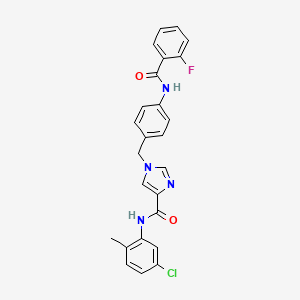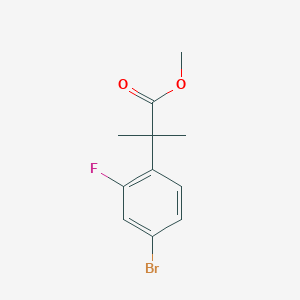
Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate” is a chemical compound with the CAS Number: 193290-19-6 . It has a molecular weight of 247.06 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a colorless to yellow liquid .
Molecular Structure Analysis
The IUPAC name for the compound is "methyl 2-(4-bromo-2-fluorophenyl)acetate" . The InChI code for the compound is "1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3" . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid . It has a molecular weight of 247.06 . The compound is stored in a refrigerator and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory and analgesic material, was developed. This synthesis is significant due to the high yield and the avoidance of expensive and toxic materials in large-scale production (Qiu et al., 2009).
The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate was studied, showcasing the creation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. This research highlights the stereochemistry of nucleophilic addition, vital for understanding the synthesis of complex organic compounds (MatsumotoTakashi & FukuiKenji, 1972).
Biological Applications
A fluorescent probe designed for the detection of N2H4, utilizing 4-bromobutyryl moiety as the recognition site, was synthesized. This probe exhibits low cytotoxicity, high cell permeability, and is suitable for fluorescence imaging in biological samples, presenting an application in environmental and biological monitoring (Zhu et al., 2019).
The synthesis, crystal structure analysis, and biological activities of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene) sulfonamido]methyl}-3-(4-fluorophenyl) prop-2-enoate (MFMSF) were explored. This compound demonstrated potential bioactive properties, including antibacterial activity against various pathogens, highlighting its application in pharmaceutical research (Murugavel et al., 2016).
Environmental and Material Sciences
- Alternatives to methyl bromide for controlling pests in stored products and quarantines were investigated. This research is crucial for developing environmentally friendly pest control methods, addressing the need for sustainable alternatives due to methyl bromide's ozone-depleting properties (Fields & White, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , indicating potential harm to the eyes, skin, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate are currently unknown. This compound is a derivative of 2-(4-bromo-2-fluorophenyl)acetic acid
Pharmacokinetics
The compound’s molecular weight (24706 g/mol) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration. The presence of the methyl ester group may also influence its distribution and metabolism.
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15-3)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQPWIXGTPYTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

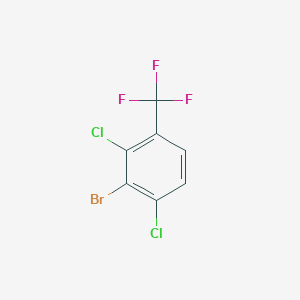
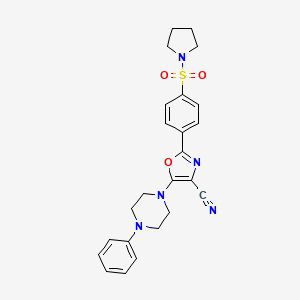
![3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2864280.png)
![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2864283.png)
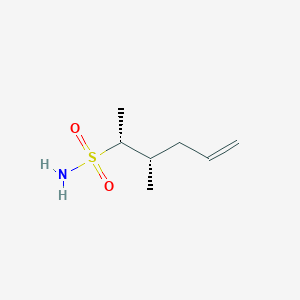
![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)
![[2-(2-Chloro-6-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)

![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)
